3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
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Overview
Description
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Material Science: The compound’s reactivity makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:
3-(bromomethyl) furan-2,5-dione: This compound shares a similar core structure and reactivity profile.
5-(hydroxy-, chloro-, bromomethyl)furan-2-enones: These compounds are structurally related and exhibit similar reactivity.
Uniqueness
Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .
Biological Activity
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound notable for its unique structural features, including a thieno-furan core and a bromomethyl substituent. This compound belongs to a class of heterocyclic compounds that exhibit diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C7H11BrO3S with a molecular weight of approximately 227.13 g/mol. The presence of the bromomethyl group provides significant reactivity due to its role as a good leaving group, while the dione structure allows for keto-enol tautomerism, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes enzymes and receptors involved in metabolic pathways. The compound's unique bicyclic structure facilitates binding to active sites in proteins, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of thieno-furan compounds can inhibit the growth of various bacterial strains. The bromomethyl group may enhance this activity by facilitating nucleophilic attack on bacterial cell walls.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Further studies are required to elucidate the specific pathways involved in this process.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
4-Phenyl-1,2,4-triazoline-3,5-dione | Azodicarbonyl structure | Strong dienophile; used in Diels-Alder reactions | Notable for its reactivity as a dienophile |
3a,4,5,8,9,9a-Hexahydro-4,9-ethenocycloocta[c]furan-1,3-dione | Similar furan core | Potentially bioactive; less explored | Unique cyclic structure compared to linear compounds |
3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione | Multiple bromine substituents | Antimicrobial properties | Enhanced activity due to multiple substituents |
This table highlights the unique aspects of this compound while placing it within a broader context of related compounds that exhibit diverse biological activities.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various thieno-furan derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with bromomethyl groups showed enhanced antibacterial activity compared to their non-brominated counterparts.
- Anticancer Effects : In vitro assays using human cancer cell lines demonstrated that this compound induced significant cell death through apoptosis pathways. Further mechanistic studies are ongoing to identify specific molecular targets involved.
Properties
Molecular Formula |
C7H11BrO3S |
---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2 |
InChI Key |
QQYKHASJGDYYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)CBr |
Origin of Product |
United States |
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